molecular formula C10H9BrF2O2 B3285018 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one CAS No. 795290-97-0

2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one

Cat. No.: B3285018
CAS No.: 795290-97-0
M. Wt: 279.08 g/mol
InChI Key: WQVJYMNHZDVRFV-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . This compound is known for its unique structure, which includes a bromine atom, a difluoromethoxy group, and a methylphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

2-bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-6-2-3-9(15-10(12)13)7(4-6)8(14)5-11/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJYMNHZDVRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209628
Record name 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795290-97-0
Record name 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795290-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(difluoromethoxy)-5-methylbenzaldehyde with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one serves as a building block in the synthesis of complex organic molecules. Its bromine atom allows for various substitution reactions, enabling the formation of new compounds with diverse functionalities.

Common Reactions :

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction Reactions : Reduction can produce alcohols or alkanes.

Biological Research

The compound is under investigation for its potential biological activities , which include:

  • Antimicrobial Properties : Studies indicate that it may inhibit the growth of various bacteria and fungi, suggesting applications in treating infections.
  • Antitumor Activity : Preliminary research shows efficacy against several cancer cell lines, indicating potential as a chemotherapeutic agent.

Pharmaceutical Applications

Research is ongoing to explore its role as a pharmaceutical intermediate . The unique combination of difluoromethoxy and bromine groups may enhance the bioactivity of derived compounds, making them suitable candidates for drug development.

Uniqueness

The presence of both a bromine atom and a difluoromethoxy group distinguishes this compound from others, imparting unique reactivity and biological activity profiles.

Case Studies

Recent studies have highlighted the potential of this compound in various research contexts:

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting its utility in developing new anticancer therapies.
  • Antimicrobial Efficacy Research : Investigations into its antimicrobial properties revealed that certain derivatives showed promising results against resistant bacterial strains, indicating potential for pharmaceutical applications in infection control.
  • Synthetic Route Optimization : Research focused on optimizing synthetic routes for producing this compound efficiently using continuous flow reactors, enhancing yield and safety during production.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one involves its interaction with various molecular targets. The bromine atom and difluoromethoxy group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Biological Activity

2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one is a synthetic organic compound with potential biological activities. It belongs to a class of compounds that have garnered interest due to their pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₉H₇BrF₂O₂
  • Molecular Weight : 265.05 g/mol
  • Melting Point : 66-68 °C
  • Boiling Point : 301.9 °C at 760 mmHg
  • Density : 1.564 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems, including:

  • Antitumor Activity : Research indicates that compounds with bromine and difluoromethoxy substituents exhibit significant antitumor properties. These compounds have shown efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, inhibiting the growth of bacteria and fungi. This suggests a possible application in treating infections .

Antitumor Activity

A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of brominated phenyl ethanones, including this compound. The research showed that modifications to the phenyl ring significantly affected cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substituents had enhanced activity compared to their non-halogenated counterparts .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of related compounds, revealing that derivatives with difluoromethoxy groups exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard methods such as disk diffusion and broth microdilution assays to evaluate efficacy, confirming the potential for developing new antimicrobial agents based on this scaffold .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
CytotoxicityEnhanced effects with bromine substitutions

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation. Its halogenated structure may facilitate interactions with DNA or key proteins involved in cell cycle regulation, leading to increased cytotoxicity in malignant cells .

Q & A

Q. Table 1: Representative NMR Data (DMSO-d6d_6)

Proton Environmentδ (ppm)MultiplicityIntegrationReference
Aromatic H (C5-methyl)1.76Singlet3H
Difluoromethoxy (CF2_2)116.3Triplet2F

Q. Table 2: Reaction Yield Optimization

ConditionYield RangeKey FactorsReference
Conventional alkylation30–40%Stoichiometry, solvent purity
Microwave-assisted50–61%Reduced reaction time

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one
Reactant of Route 2
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2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.